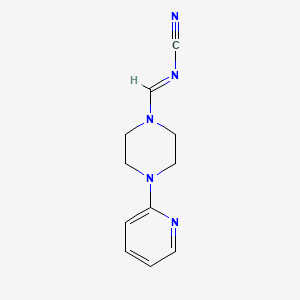

(4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide

Description

(4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide is a nitrogen-rich heterocyclic compound featuring a piperazine core substituted with a 2-pyridinyl group at the 4-position and a methylenecyanamide moiety. The methylenecyanamide substituent, characterized by a nitrile (-CN) group linked via a methylene bridge, introduces unique electronic and steric properties that may influence reactivity, metabolic stability, and receptor affinity.

Properties

IUPAC Name |

(4-pyridin-2-ylpiperazin-1-yl)methylidenecyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c12-9-13-10-15-5-7-16(8-6-15)11-3-1-2-4-14-11/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKBIMYTGIGGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=NC#N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70486-26-9 | |

| Record name | (4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070486269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-(2-PYRIDINYL)-1-PIPERAZINYL)METHYLENECYANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WX9B36686 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide typically involves the reaction of 2-chloropyridine with piperazine under basic conditions to form 4-(2-pyridinyl)piperazine. This intermediate is then reacted with cyanamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for (4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

Serotonin Receptor Modulation

(4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide has been investigated for its role as a selective antagonist at the serotonin 5-HT1A receptor. This receptor is implicated in various neurological and psychiatric disorders, including anxiety and depression.

- Mechanism of Action : The compound competes with serotonin for binding at the receptor site, effectively modulating serotonergic transmission. Studies have shown that it can prevent serotonin-induced hyperpolarization in neuronal cells, indicating its potential as a therapeutic agent for conditions related to serotonin dysregulation .

Radioligand Development

The compound has been utilized in the synthesis of radioligands for positron emission tomography (PET) imaging, specifically targeting the 5-HT1A receptors in vivo.

- Case Study : The development of [^18F]MeFWAY, a fluorinated derivative of (4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide, demonstrated high binding affinity and selectivity for 5-HT1A receptors in animal models. PET imaging studies revealed significant uptake in brain regions associated with these receptors, facilitating the study of serotonergic function in various neuropsychiatric conditions .

Research Findings

Potential Therapeutic Uses

Given its mechanism of action and receptor selectivity, (4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide holds promise for:

- Anxiolytic Treatments : By modulating serotonin levels, it may alleviate symptoms of anxiety disorders.

- Antidepressant Development : Its antagonistic effects on 5-HT1A receptors could be beneficial in treating depression.

- Neuroimaging Applications : As part of radioligand synthesis, it aids in non-invasive imaging techniques to study brain functions and disorders.

Mechanism of Action

The mechanism of action of (4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide with structurally related compounds, emphasizing core motifs, substituents, and applications:

Key Comparisons

Piperazine Derivatives

- Aripiprazole: Shares the piperazine core but substitutes it with a dichlorophenyl group and a carbostyril chain. These substituents confer partial dopamine agonism, whereas the target compound’s pyridinyl and cyanamide groups may favor distinct receptor interactions (e.g., adenosine or serotonin receptors) .

- Synthetic Heterocycles () : Pyrazolopyrimidines and triazolopyrimidines exhibit isomerization tendencies, suggesting that the target compound’s methylenecyanamide group could influence similar stability or reactivity under varying conditions .

Agrochemicals ()

- Cyanazine: A triazine herbicide with a cyano group, but its mode of action relies on disrupting plant photosynthesis. The target compound’s nitrile group may instead participate in hydrogen bonding or covalent interactions with biological targets, highlighting divergent applications .

Reactivity and Stability

The methylenecyanamide group in the target compound introduces a nitrile functionality, which is less common in piperazine-based pharmaceuticals but prevalent in agrochemicals like cyanazine.

Biological Activity

(4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide is a synthetic compound with potential therapeutic applications. Its structure includes a piperazine ring, which is known for its biological activity in various medicinal chemistry contexts, including anti-cancer and anti-microbial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C11H13N5, and it features a pyridine moiety attached to a piperazine ring. The methylenecyanamide group contributes to its reactivity and potential biological interactions.

The biological activity of (4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various pharmacological effects. For instance, research indicates that compounds with similar structures can inhibit protein tyrosine kinases, which are crucial in cancer progression .

Antimicrobial Activity

Several studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. The methylenecyanamide group enhances the interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth .

Anticancer Activity

Recent research has shown that (4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide exhibits moderate to significant efficacy against various cancer cell lines. For example, compounds structurally related to this compound have been tested against human breast cancer cells, showing IC50 values in the range of 18 μM . This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Case Studies

- Breast Cancer Cell Line Study : A study evaluated the efficacy of piperazine derivatives against MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 18 μM, indicating significant cytotoxicity and potential for further development as a therapeutic agent .

- Antimycobacterial Activity : In another study focused on tuberculosis, compounds similar to (4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide were synthesized and tested against Mycobacterium tuberculosis. Some derivatives showed promising results with MIC values lower than standard treatments, highlighting the potential for developing new anti-TB drugs .

Comparative Analysis

To better understand the efficacy of (4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide, it is useful to compare it with other similar compounds:

| Compound | Activity Type | IC50/MIC Value |

|---|---|---|

| (4-(2-Pyridinyl)-1-piperazinyl)methylenecyanamide | Anticancer | 18 μM |

| N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide | Antimycobacterial | MIC ≤ 12.2 μg/mL |

| 5-(tert-Butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | Antimycobacterial | IC50 = 0.728 μg/mL |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the preparation of (4-(2-pyridinyl)-1-piperazinyl)methylenecyanamide?

- Methodology : Begin with a nucleophilic substitution reaction between 2-pyridinyl-piperazine derivatives and cyanamide precursors. Optimize reaction conditions (solvent polarity, temperature, and catalyst selection) based on analogous piperazinyl syntheses, such as those involving substituted pyrrolo[3,4-c]pyridinediones . For example, microwave-assisted synthesis can reduce reaction times while maintaining yield. Post-synthesis purification via column chromatography (using gradients of ethyl acetate and hexane) is critical to isolate the target compound from byproducts. Monitor reaction progress using TLC or HPLC with UV detection at 254 nm.

Q. How can the structural integrity and purity of the compound be validated?

- Methodology : Combine spectroscopic techniques:

- NMR (¹H/¹³C): Confirm the presence of the pyridinyl ring (δ 7.5–8.5 ppm for aromatic protons) and piperazinyl methylene groups (δ 2.5–3.5 ppm).

- FT-IR : Identify characteristic cyanamide C≡N stretching vibrations (~2150 cm⁻¹) and piperazinyl N-H bending (~1600 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve the 3D structure to confirm bond angles and spatial arrangement, as demonstrated for structurally related SYK inhibitors .

Q. What experimental protocols are used to assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS to identify hydrolysis or oxidation products. For thermal stability, use differential scanning calorimetry (DSC) to detect phase transitions and thermogravimetric analysis (TGA) to quantify mass loss, as applied to similar heterocyclic compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for target receptors?

- Methodology : Synthesize analogs with modifications to the pyridinyl ring (e.g., halogenation), piperazinyl substituents (e.g., alkylation), or cyanamide group (e.g., thiocyanate substitution). Evaluate binding affinities using radioligand displacement assays (e.g., 5-HT receptor subtypes) and correlate substituent effects with activity. Computational docking (e.g., AutoDock Vina) can predict binding poses and guide rational design, as seen in CNS-targeted piperazinyl derivatives .

Q. What strategies resolve contradictions in biological activity data across different in vitro assays?

- Methodology : Cross-validate results using orthogonal assays. For example:

- Enzyme inhibition : Compare fluorescence-based and radiometric assays to rule out interference from compound autofluorescence.

- Cellular uptake : Quantify intracellular concentrations via LC-MS to distinguish poor permeability from true lack of activity.

- Control experiments : Include reference compounds (e.g., known receptor antagonists) to confirm assay validity, addressing discrepancies observed in piperazinyl drug development .

Q. How can computational and experimental approaches be integrated to predict metabolic pathways?

- Methodology :

In silico prediction : Use software like MetaSite to identify susceptible sites for cytochrome P450-mediated oxidation (e.g., piperazinyl methylene groups).

In vitro validation : Incubate the compound with human liver microsomes (HLM) and analyze metabolites via UPLC-QTOF-MS. Compare results with predictions to refine computational models.

Isotope labeling : Track metabolic fate using ¹⁴C-labeled cyanamide moieties, as applied in studies of related dithiazolylidene derivatives .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.